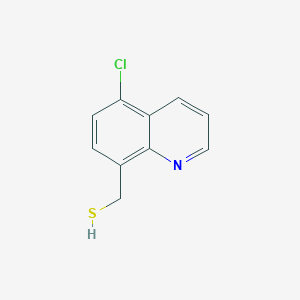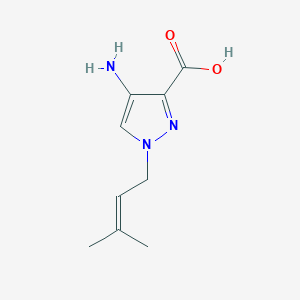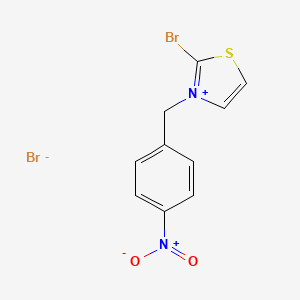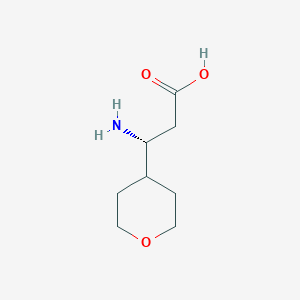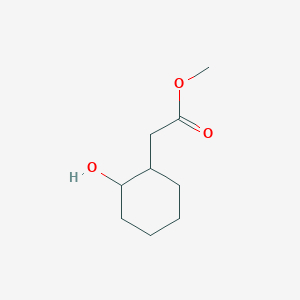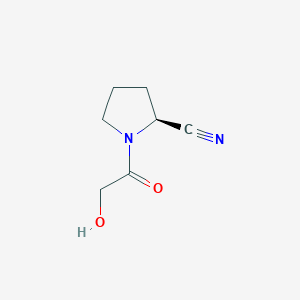
(S)-1-(2-Hydroxyacetyl)pyrrolidine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(2-Hydroxyacetyl)pyrrolidine-2-carbonitrile is a chiral compound featuring a pyrrolidine ring substituted with a hydroxyacetyl group and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as (S)-proline or its derivatives.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the synthesis of (S)-1-(2-Hydroxyacetyl)pyrrolidine-2-carbonitrile would involve optimization of reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reaction pathways.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like LiAlH₄ (Lithium aluminum hydride) or H₂ (Hydrogen) with a catalyst.
Substitution: Reagents like alkyl halides for ether formation or acyl chlorides for ester formation.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of ethers or esters depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry
Asymmetric Synthesis: Used as a chiral building block in the synthesis of other complex molecules.
Catalysis: Potential use as a ligand in asymmetric catalysis.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Medicine
Drug Development: Exploration as a lead compound in the development of new pharmaceuticals.
Industry
Material Science:
Wirkmechanismus
The mechanism by which (S)-1-(2-Hydroxyacetyl)pyrrolidine-2-carbonitrile exerts its effects depends on its interaction with molecular targets. For instance:
Enzyme Inhibition: It may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.
Receptor Binding: It may interact with specific receptors, altering signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(2-Hydroxyacetyl)pyrrolidine-2-carbonitrile: The enantiomer of the compound, which may have different biological activities.
1-(2-Hydroxyacetyl)pyrrolidine-2-carbonitrile: The racemic mixture of both enantiomers.
1-(2-Hydroxyacetyl)pyrrolidine-2-carboxamide: A similar compound with an amide group instead of a nitrile group.
Uniqueness
Chirality: The (S)-enantiomer may exhibit unique biological activities compared to the ®-enantiomer.
Functional Groups: The combination of hydroxyacetyl and nitrile groups provides unique reactivity and potential for diverse chemical transformations.
This detailed overview of (S)-1-(2-Hydroxyacetyl)pyrrolidine-2-carbonitrile covers its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
Molekularformel |
C7H10N2O2 |
|---|---|
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
(2S)-1-(2-hydroxyacetyl)pyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C7H10N2O2/c8-4-6-2-1-3-9(6)7(11)5-10/h6,10H,1-3,5H2/t6-/m0/s1 |
InChI-Schlüssel |
HOAXAMIXIJSFGP-LURJTMIESA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)CO)C#N |
Kanonische SMILES |
C1CC(N(C1)C(=O)CO)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


